![molecular formula C7H7N3S2 B11903232 2-(Methylthio)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B11903232.png)
2-(Methylthio)thieno[2,3-d]pyrimidin-4-amine
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Overview
Description
2-(Methylthio)thieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring, with a methylthio group attached to the thiophene ring and an amino group attached to the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)thieno[2,3-d]pyrimidin-4-amine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves the use of formic acid as a one-carbon source reagent. The reaction conditions usually include heating the starting materials in the presence of formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA) along with a primary amine . Another approach involves the condensation of methyl 2-aminothiophene-3-carboxylate with formimidamide, followed by chlorination and nucleophilic substitution .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)thieno[2,3-d]pyrimidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: The amino group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thienopyrimidines depending on the electrophile used.
Scientific Research Applications
Antimicrobial Activity
The thieno[2,3-d]pyrimidine derivatives, including 2-(Methylthio)thieno[2,3-d]pyrimidin-4-amine, have been investigated for their antibacterial properties. Research indicates that certain derivatives exhibit potent activity against multi-drug resistant Gram-positive bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE). For instance, thieno[2,3-d]pyrimidinediones have shown minimum inhibitory concentrations (MIC) ranging from 2 to 16 mg/L against these pathogens, suggesting that they could serve as a scaffold for developing novel antibacterial agents .
Antiparasitic Activity
In addition to antibacterial properties, compounds related to this compound have been evaluated for their antiplasmodial activity. A study synthesized new derivatives that demonstrated significant activity against Plasmodium falciparum, the causative agent of malaria. These compounds were assessed for cytotoxicity and pharmacokinetic properties, indicating their potential as effective antimalarial agents .
Anticancer Properties
The antiproliferative effects of thieno[2,3-d]pyrimidine derivatives have also been explored in cancer research. Various studies have synthesized substituted thieno[2,3-d]pyrimidin-4-ones and evaluated their cytotoxicity against different cancer cell lines. For example, certain derivatives exhibited selective cytotoxicity towards human cancer cells while sparing normal cells. The mechanism of action is believed to involve the inhibition of tubulin polymerization, which is critical for cell division .
Enzyme Inhibition
Another significant application of this compound lies in its potential as an enzyme inhibitor. Research has indicated that similar compounds can inhibit enzymes involved in various metabolic pathways relevant to diseases such as cancer and neurodegeneration. For instance, enzyme inhibition studies have highlighted the potential of these compounds to act on acetylcholinesterase and other targets .
Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-(Methylthio)thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, which is an attractive drug target for tuberculosis treatment. The compound’s activity is attributed to its ability to interfere with the oxidative phosphorylation pathway, leading to ATP depletion in the bacterial cells . Additionally, the presence of nitrogen and sulfur atoms in the thienopyrimidine core structure suggests potential antioxidant activity through mechanisms like hydrogen atom transfer (HAT), single electron transfer-proton transfer (SETPT), and sequential proton loss electron transfer (SPLET) .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidin-4-amine: Similar structure but lacks the methylthio group.
Thieno[3,4-b]pyridine: Different ring fusion pattern but shares the thiophene and pyrimidine rings.
2-Amino-thieno[2,3-d]pyrimidin-4(3H)-one: Contains a carbonyl group instead of the amino group
Uniqueness
2-(Methylthio)thieno[2,3-d]pyrimidin-4-amine is unique due to the presence of the methylthio group, which imparts distinct chemical properties and biological activities. This modification enhances its potential as a versatile scaffold for drug development and other applications .
Biological Activity
The compound 2-(Methylthio)thieno[2,3-d]pyrimidin-4-amine is a derivative of thieno[2,3-d]pyrimidine, a class of compounds known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.
Synthesis and Characterization
The synthesis of This compound involves several steps including the formation of the thieno[2,3-d]pyrimidine scaffold followed by the introduction of the methylthio group. Characterization techniques such as IR spectroscopy, NMR, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Cytotoxicity
A series of studies have evaluated the cytotoxic effects of various thieno[2,3-d]pyrimidine derivatives against different cancer cell lines. The cytotoxic activity of This compound has been assessed using the MDA-MB-231 (breast cancer) and MCF-7 (breast cancer) cell lines. The compound demonstrated significant antiproliferative effects with IC50 values indicating its potency:
Compound | Cell Line | IC50 (µg/mL) | IC50 (µM) |
---|---|---|---|
This compound | MDA-MB-231 | 52.56 | 0.16 |
MCF-7 | 62.86 | 0.24 |
These results suggest that the compound exhibits selective cytotoxicity towards cancer cells while showing lower toxicity to normal cells like BALB3T3 with an IC50 of 1736 µg/mL (5.37 µM) .
The mechanism by which This compound exerts its cytotoxic effects may involve interference with microtubule dynamics. Compounds in this class have been shown to disrupt microtubule assembly and function, leading to cell cycle arrest and apoptosis in cancer cells. In vitro studies revealed that this compound could induce significant microtubule depolymerization at concentrations correlating with its antiproliferative activity .
Antimicrobial Activity
In addition to its anticancer properties, derivatives of thieno[2,3-d]pyrimidine have been evaluated for antimicrobial activity. Research indicates that some derivatives exhibit inhibitory effects against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans and Aspergillus niger. The potential for This compound to serve as an antimicrobial agent warrants further investigation .
Case Studies
- Antitumor Efficacy in Xenograft Models : In vivo studies using xenograft models have demonstrated that compounds similar to This compound can significantly reduce tumor size compared to control groups. For instance, a related compound was administered at a dose of 75 mg/kg three times a week and showed moderate weight loss but significant antitumor effects after two weeks of treatment .
- Structure-Activity Relationship Studies : Investigations into the structure-activity relationships (SAR) of thieno[2,3-d]pyrimidine derivatives have revealed that modifications at specific positions on the ring system can enhance biological activity. For example, substituents that increase electron density on the aromatic ring often correlate with increased cytotoxicity against cancer cell lines .
Properties
IUPAC Name |
2-methylsulfanylthieno[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S2/c1-11-7-9-5(8)4-2-3-12-6(4)10-7/h2-3H,1H3,(H2,8,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAWBMSKFZIYOSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C2C=CSC2=N1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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